molecular formula C28H39N3O3 B1668999 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 758679-97-9

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No. B1668999
M. Wt: 465.6 g/mol
InChI Key: CYCGGKILBWERDJ-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor.



Synthesis Analysis

This involves understanding the methods used to create the compound. It often involves multiple steps and various reagents.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the reagents, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical reactivity.


Scientific Research Applications

Photochemical Properties and Reactions

  • Photochemical Transformations : A study by Kravchenko et al. (2018) explored the photochemical transformations of compounds related to 1-(3,5-di-tert-butyl-4-hydroxyphenyl) derivatives. They investigated the absorption and fluorescence properties of these compounds and their photoproducts, providing insights into their potential applications in photochemical processes (Kravchenko et al., 2018).

Chemosensors for Ion Detection

  • Fluorescent Chemosensors : Emandi et al. (2018) reported the use of imidazole derivatives, structurally similar to 1-(3,5-di-tert-butyl-4-hydroxyphenyl) compounds, as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds' unique sensing capabilities towards specific ions highlight their potential in environmental monitoring and safety applications (Emandi et al., 2018).

Synthesis and Dimerization Studies

  • Synthesis and Dimerization : Research by Shaekhov et al. (2012) on dibutyl (3,5-di-tert-butyl-4-oxo-2,5-cyclohexadienylidenemethyl)phosphonate, a related compound, demonstrated its synthesis and dimerization properties. This study contributes to understanding the chemical behavior and potential applications of such compounds in synthetic chemistry (Shaekhov et al., 2012).

Modification of Phenoxyl-nitroxyl Radicals

  • Modification of Radicals : A 2018 study by Ten et al. described the modification of phenoxyl-nitroxyl radicals using 4H-imidazole N-oxide derivatives. This research could have implications in developing new materials with specific electroactive and paramagnetic properties (Ten et al., 2018).

Complex Formation and Stability Studies

  • Hexacoordinate Complex Formation : Poddel’sky et al. (2008) studied the formation of a hexacoordinate complex involving 3,5-di-tert-butyl-phenolate-2-yl)-amine ligand. This research provides insights into the stability and reactivity of such complexes, which can be crucial in the development of new coordination compounds (Poddel’sky et al., 2008).

Photocytotoxicity in Cancer Cells

  • Photocytotoxicity Studies : Musib et al. (2019) explored the use of Mn(I)–carbonyl complexes, including derivatives of 1-(3,5-di-tert-butyl-4-hydroxyphenyl), for photocytotoxicity against cancer cells. This research indicates potential applications in photo-theranostics, combining therapeutic and diagnostic functions in cancer treatment (Musib et al., 2019).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : Research by Adnan et al. (2014) involved the synthesis of various heterocyclic compounds, including oxazepine and pyrazole derivatives, from 2-aminobenzimidazole. This study contributes to the broader field of synthetic organic chemistry and the development of novel heterocyclic compounds (Adnan et al., 2014).

Fungicidal Activities of Derivatives

  • Fungicidal Activity Studies : Mao et al. (2012) synthesized a series of compounds, including derivatives of 1H-1,2,4-triazol-1-yl-ethanone, and evaluated their fungicidal activities. This research highlights the potential agricultural applications of these compounds in controlling fungal infections (Mao et al., 2012).

Benzimidazole Derivatives Synthesis

  • Benzimidazole Derivatives : A study by Komissarov (1990) on the synthesis of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-R-benzimidazoles reveals important methods in organic synthesis, particularly in the preparation of benzimidazole derivatives (Komissarov, 1990).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting future research directions based on the current understanding of the compound. It could include potential applications, modifications, or areas that need further study.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethylbenzimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O3/c1-17-12-22-23(13-18(17)2)31(26(30-22)29-10-9-11-32)16-24(33)19-14-20(27(3,4)5)25(34)21(15-19)28(6,7)8/h12-15,32,34H,9-11,16H2,1-8H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCGGKILBWERDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NCCCO)CC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386304
Record name CID-2858522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone

CAS RN

758679-97-9
Record name CID-2858522
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CID-2858522
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 758679-97-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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